

Recoflavone R&D Status and Potential Applications

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Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

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Recoflavone is a synthetic flavonoid derivative investigated primarily for its anti-inflammatory and immunomodulatory properties [1]. The table below summarizes its key development information:

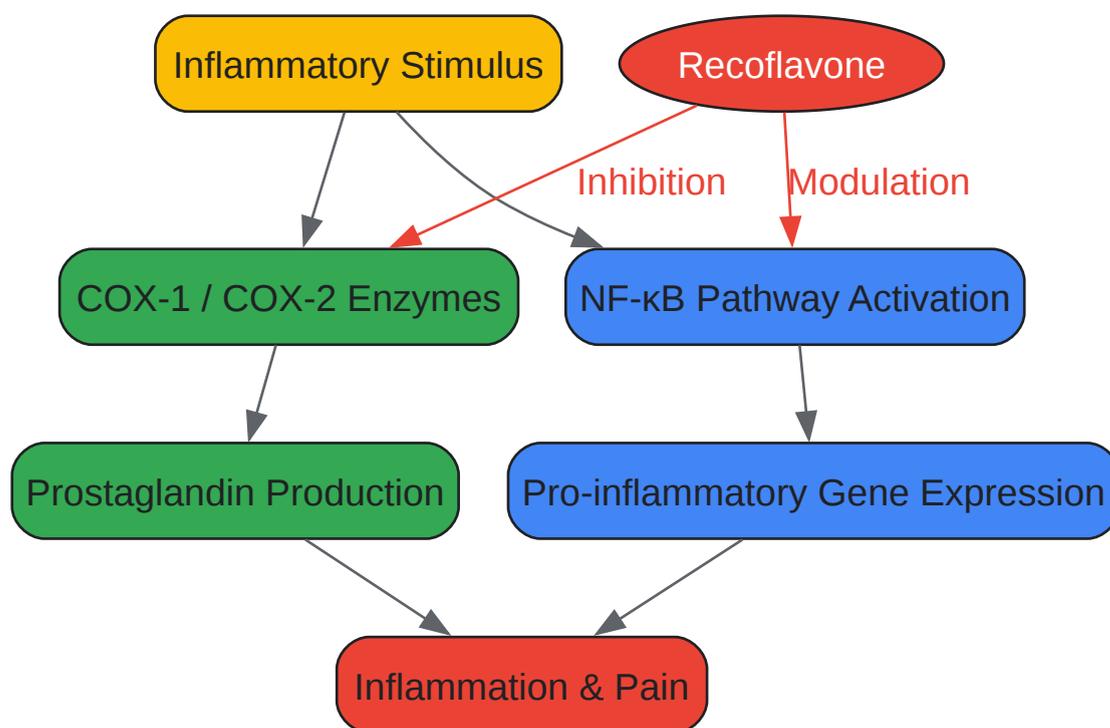
Attribute	Details
Drug Type	Small molecule [2]
Primary Mechanism	Inhibits cyclooxygenase (COX-1 & COX-2); modulates NF-κB activity [1]
Key Indications (in Research)	Dry Eye Syndromes, Acute/Chronic Gastritis, Inflammatory Bowel Disease, Rheumatoid Arthritis, Psoriasis [2] [1]
Highest R&D Phase	Phase 3 (for Dry Eye Syndromes and Gastritis) [2]
Originator	Not fully specified in available data

Molecular Docking and Mechanism of Action

Research suggests **Recoflavone**'s effects come from a multi-targeted mechanism. A molecular docking study against the SARS-CoV-2 spike protein (PDB ID: 6LU7) estimated its binding energy at **-3.40 kcal/mol** [3].

While this was the lowest among the flavonoids tested in that study, it indicates a potential for interaction with viral proteins.

The following diagram illustrates the proposed primary anti-inflammatory signaling pathway and the points where **Recoflavone** is thought to intervene, based on its described mechanism [1]:



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Proposed Experimental Workflow for Preclinical Research

Given the lack of specific animal administration protocols for **Recoflavone**, the following workflow outlines a logical approach for generating this data, from in silico analysis to in vivo validation. This model integrates established drug development steps with the available information on **Recoflavone**.



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Discussion and Strategic Considerations

The shift towards human-relevant New Approach Methodologies (NAMs) like **organ-on-a-chip**, **AI-driven computational models**, and **in silico clinical trials** is accelerating [4]. In this context, designing a **Recoflavone** animal study should consider how the data will integrate with these modern approaches. Regulatory agencies are increasingly accepting human-based data, and a well-designed program should plan for this from the start [4] [5].

A key challenge will be balancing the **FDA's transparency requirements** with the need to protect **intellectual property (IP)** [4]. Detailed data on model architecture and training may need to be disclosed for high-influence AI models. A robust IP strategy that includes patent protection for novel administration methods, formulations, and specific therapeutic uses is crucial [4].

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